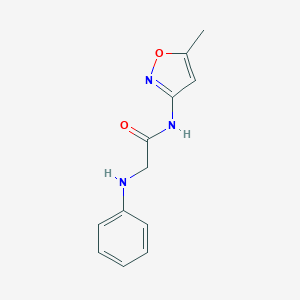![molecular formula C24H21N3O5 B271065 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly known as MIQ, and its molecular formula is C27H22N4O4.
Mécanisme D'action
MIQ is believed to exert its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase II, MIQ can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
MIQ has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MIQ has been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIQ in lab experiments is its high potency and selectivity towards cancer cells. However, MIQ can also exhibit cytotoxic effects towards normal cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
1. Further studies on the molecular mechanisms underlying the anticancer effects of MIQ.
2. Development of MIQ-based fluorescent probes for imaging in biological systems.
3. Evaluation of the efficacy of MIQ in combination with other chemotherapeutic agents.
4. Investigation of the potential use of MIQ in the treatment of microbial infections.
Méthodes De Synthèse
The synthesis of MIQ involves the reaction of 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid hydroxamic acid. This intermediate then reacts with 5-methyl-3-isoxazoleamine to produce MIQ.
Applications De Recherche Scientifique
MIQ has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antitumor, and antimicrobial properties. MIQ has also been studied for its potential use as a fluorescent probe for imaging in biological systems.
Propriétés
Nom du produit |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C24H21N3O5 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H21N3O5/c1-14-4-9-20-18(10-14)19(12-21(25-20)16-5-7-17(30-3)8-6-16)24(29)31-13-23(28)26-22-11-15(2)32-27-22/h4-12H,13H2,1-3H3,(H,26,27,28) |
Clé InChI |
NLEHHIQKZVFKOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
